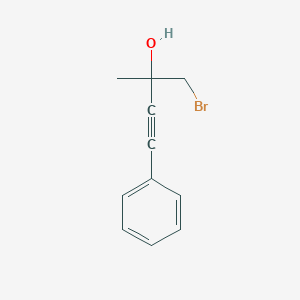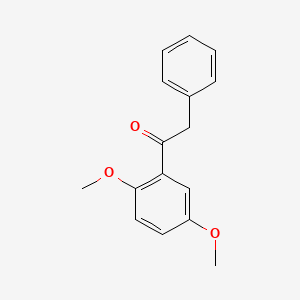
1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one is an organic compound with the molecular formula C16H16O3. It is also known by other names such as 2’,5’-Dimethoxyacetophenone. This compound is characterized by the presence of two methoxy groups attached to a phenyl ring and a phenylethanone moiety. It is a significant compound in organic chemistry due to its versatile applications in various fields.
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and phenylacetic acid.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one can be compared with similar compounds such as:
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound has similar structural features but contains an amino group instead of a phenylethanone moiety.
2,5-Dimethoxyamphetamine: This compound is an amphetamine derivative with similar methoxy substitutions on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
76246-92-9 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C16H16O3/c1-18-13-8-9-16(19-2)14(11-13)15(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
SGXKDPZOCYXVJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


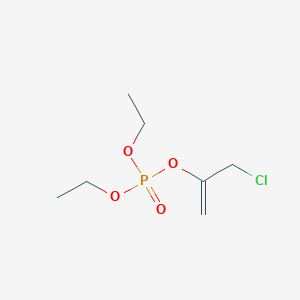

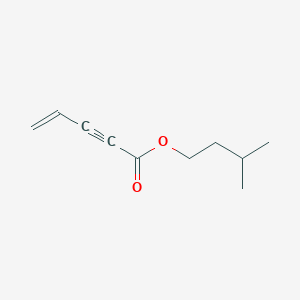
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
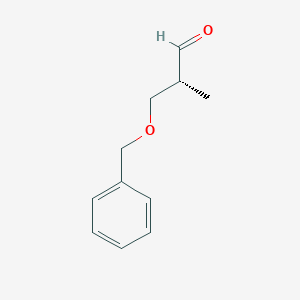
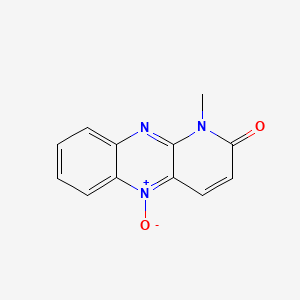
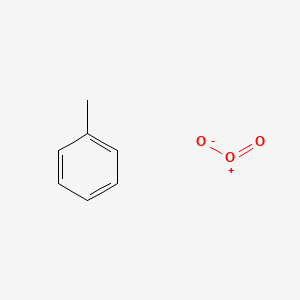
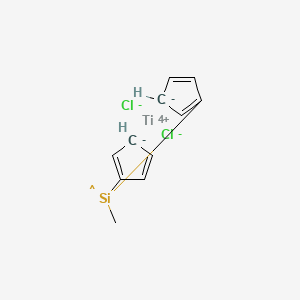
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
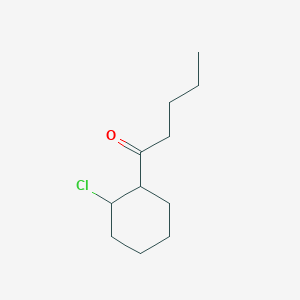
![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14431108.png)

![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
